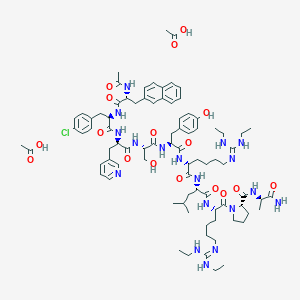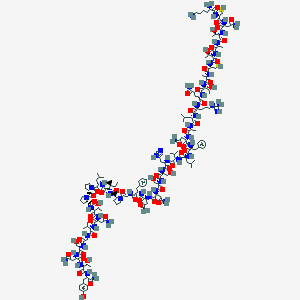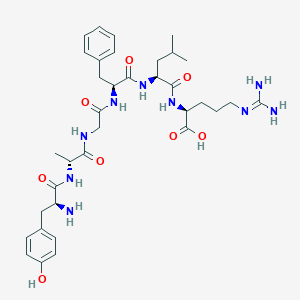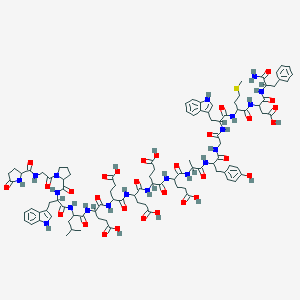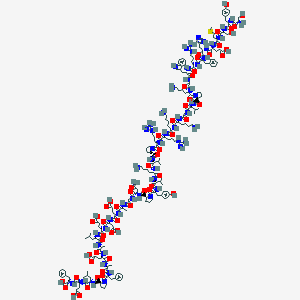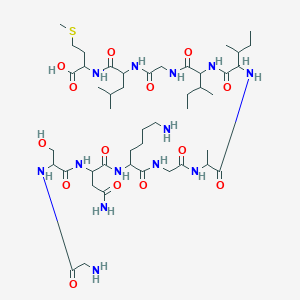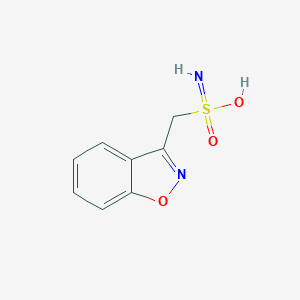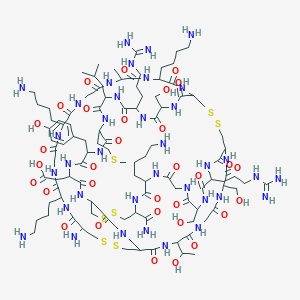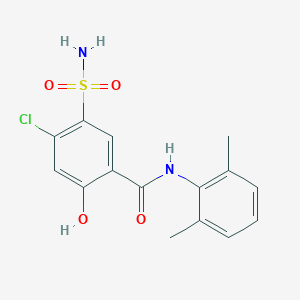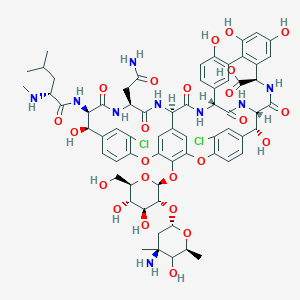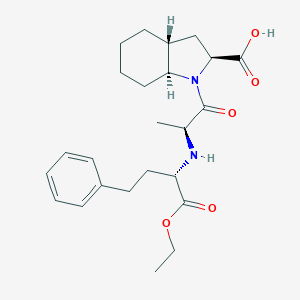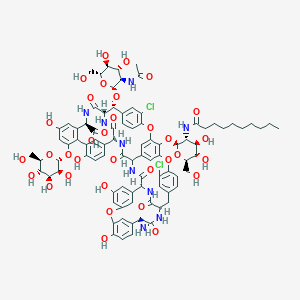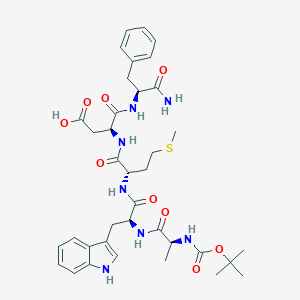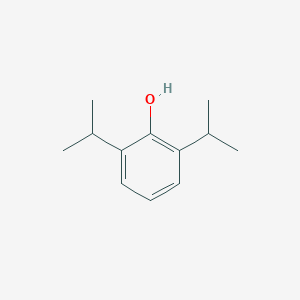
Propofol
Übersicht
Beschreibung
Es wird hauptsächlich für die Induktion und Aufrechterhaltung der Allgemeinanästhesie sowie für die Sedierung auf Intensivstationen und während verschiedener medizinischer Verfahren eingesetzt . Propofol ist bekannt für seinen schnellen Wirkungseintritt und seine kurze Wirkungsdauer, was es zu einer bevorzugten Wahl in klinischen Umgebungen macht .
Herstellungsmethoden
This compound wird typischerweise durch die Isopropilierung von Phenol unter Verwendung eines sauren Katalysators synthetisiert. Eine gängige Methode beinhaltet die Gasphasen-Isopropilierung von Phenol mit Isopropylalkohol über H-Beta- und H-Mordenit-Katalysatoren . Ein weiterer Ansatz ist die kontinuierliche Fließsynthese, die eine doppelte Friedel-Crafts-Alkylierung gefolgt von einem Decarboxylierungsschritt beinhaltet . Diese Methoden sind auf hohe Selektivität und Ausbeute optimiert, was sie für die industrielle Produktion geeignet macht.
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu Chinonderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole umwandeln.
Substitution: This compound kann elektrophile aromatische Substitutionsreaktionen wie Halogenierung und Nitrierung eingehen. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Halogenierungsmittel wie Brom. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Propofol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: this compound wird als Modellverbindung in Studien zur Reaktivität und Katalyse von Phenolverbindungen verwendet.
Biologie: Es wird in der Forschung zum Zellstoffwechsel und zur Enzymaktivität eingesetzt, da es Auswirkungen auf die mitochondriale Funktion hat.
Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch Potenzierung des inhibitorischen Neurotransmitters γ-Aminobuttersäure (GABA) am GABA_A-Rezeptor . Durch die Steigerung der GABAergen Aktivität induziert this compound Sedierung, Hypnose und Anästhesie. Es beeinflusst auch andere Ionenkanäle und Rezeptoren, was zu seinem gesamten pharmakologischen Profil beiträgt .
Wirkmechanismus
Target of Action
Propofol primarily targets the gamma-aminobutyric acid (GABA) receptors , specifically the GABA-A receptors . These receptors are ligand-gated chloride channels located in the central nervous system (CNS) and play a crucial role in inhibiting neuronal activity .
Mode of Action
This compound exerts its effects by enhancing the inhibitory effects of GABA through its interactions with GABA-A receptors . By binding to specific sites on GABA-A receptors, located at the interface between the α and β subunits, this compound increases chloride conductance, thus inhibiting the firing of new action potentials in the post-synaptic neuron .
Biochemical Pathways
This compound influences several biochemical pathways. It potentiates the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor . This potentiation of GABA-A receptors increases chloride ion conductance, resulting in inhibitory post-synaptic currents and ultimately inhibition of neuronal activity . This compound also induces a metabolic switch from oxidative phosphorylation to glycolysis in cells under certain conditions .
Pharmacokinetics
This compound is extensively metabolized within the body, with the main route for excretion being via the urine . Approximately 88% of the given dose is excreted as inactive metabolites and less than 1% is excreted unchanged . After intravenous administration, this compound is extensively bound to the plasma proteins (predominantly albumin) and erythrocytes .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to induce apoptosis in certain cell types . This compound can also change the metabolic pathway switch from aerobic glycolysis to oxidative phosphorylation in LPS-activated macrophages . Moreover, this compound suppresses aerobic glycolysis via inhibited GLUT1-mediated glucose uptake . Furthermore, this compound reduces reactive oxygen species (ROS) overproduction, which in turn inhibits GLUT1 expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the environmental sustainability of this compound use in daily practice has been discussed, with a focus on the carbon footprint of this compound, including drug manufacture, packaging, transportation, requirement for single-use plastics, drug delivery system, drug wastage, and disposal . Additionally, concerns have been raised about the potential environmental impact of this compound reaching the environment .
Biochemische Analyse
Biochemical Properties
Propofol exerts its effects through potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA A receptor . This interaction enhances the inhibitory activity of these channels, allowing for a longer channel activation time period .
Cellular Effects
This compound has been shown to have detrimental effects on clinically relevant outcomes, possibly due to inhibition of other interventions’ organ protective properties . It might reduce survival compared to any other hypnotic agent in any clinical setting .
Molecular Mechanism
This compound, as a small and hydrophobic molecule, binds to the GABA (A) and glycine gated ion channels, thus enhancing inhibitory activity of these channels . This allows for a longer channel activation time period, ultimately resulting in increased chloride conductance through the neuron .
Temporal Effects in Laboratory Settings
The unique characteristics of this compound include fast onset and rapid elimination, short duration of action, rapid recovery from anesthesia, very low incidence of adverse effects
Metabolic Pathways
This compound undergoes extensive pharmacokinetic and pharmacodynamic interactions with both other hypnotic drugs and opioids . These interactions are most clinically significant, and, with other hypnotics, tend to be additive, whereas interactions with opioids tend to be highly synergistic .
Transport and Distribution
It is known that this compound is a small and hydrophobic molecule, which may influence its transport and distribution .
Subcellular Localization
It is known that this compound is a small and hydrophobic molecule, which may influence its subcellular localization .
Vorbereitungsmethoden
Propofol is typically synthesized through the isopropylation of phenol using an acid catalyst. One common method involves the vapor-phase isopropylation of phenol with isopropyl alcohol over H-beta and H-mordenite catalysts . Another approach is the continuous flow synthesis, which includes a double Friedel-Crafts alkylation followed by a decarboxylation step . These methods are optimized for high selectivity and yield, making them suitable for industrial production.
Analyse Chemischer Reaktionen
Propofol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Propofol wird häufig mit anderen intravenösen Anästhetika wie Etomidat und Thiopental verglichen. Im Gegensatz zu Etomidat, das minimale kardiovaskuläre Wirkungen hat, kann this compound eine signifikante Hypotonie und Atemdepression verursachen . Thiopental hingegen hat eine längere Wirkungsdauer und eine langsamere Erholungszeit im Vergleich zu this compound . Eine weitere ähnliche Verbindung ist Ciprofol, das als potenzielle Alternative zu this compound mit vergleichbaren Wirksamkeits- und Sicherheitsprofilen entwickelt wurde .
Schlussfolgerung
This compound ist ein vielseitiges und weit verbreitetes Anästhetikum mit bedeutenden Anwendungen in der Medizin und Forschung. Sein schneller Wirkungseintritt, seine kurze Wirkungsdauer und sein gut verstandener Wirkmechanismus machen es zu einem wertvollen Werkzeug in klinischen und wissenschaftlichen Umgebungen. Die laufende Entwicklung neuer Synthesemethoden und alternativer Verbindungen verbessert seine Nützlichkeit und Sicherheit weiter.
Eigenschaften
IUPAC Name |
2,6-di(propan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBCVFGFOZPWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Record name | propofol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Propofol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023523 | |
| Record name | Propofol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propofol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
242 °C, 254.00 to 256.00 °C. @ 764.00 mm Hg | |
| Record name | Propofol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROPOFOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propofol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water. Soluble in alcohol and toluene., 1.58e-01 g/L | |
| Record name | Propofol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROPOFOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propofol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.955 g/cu cm @ 20 °C | |
| Record name | PROPOFOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The action of propofol involves a positive modulation of the inhibitory function of the neurotransmitter gama-aminobutyric acid (GABA) through GABA-A receptors. | |
| Record name | Propofol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Light-straw-colored liquid | |
CAS No. |
2078-54-8 | |
| Record name | Propofol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2078-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propofol [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002078548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propofol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | propofol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | propofol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,6-bis(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propofol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disoprofol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPOFOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI7VU623SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROPOFOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propofol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
18 °C | |
| Record name | Propofol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROPOFOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propofol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
